N-(3,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenyl group, and a pyrazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolopyrazine core.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced using an appropriate alkylating agent.
Formation of the propanamide linkage: This final step involves the reaction of the intermediate compound with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar dimethoxyphenyl structure.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide is unique due to its combination of a dimethoxyphenyl group, a fluorophenyl group, and a pyrazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H23FN4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C24H23FN4O4/c1-32-21-8-3-16(13-22(21)33-2)15-26-23(30)9-10-28-11-12-29-20(24(28)31)14-19(27-29)17-4-6-18(25)7-5-17/h3-8,11-14H,9-10,15H2,1-2H3,(H,26,30) |
InChI Key |
INVHYVGKKMHJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)OC |
Origin of Product |
United States |
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